molecular formula C6H6BrMgN B3277507 5-Methyl-2-pyridylmagnesium bromide CAS No. 661458-29-3

5-Methyl-2-pyridylmagnesium bromide

Cat. No.: B3277507
CAS No.: 661458-29-3
M. Wt: 196.33 g/mol
InChI Key: VHMRYADDTAXDLD-UHFFFAOYSA-M
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Description

5-Methyl-2-pyridylmagnesium bromide: is an organometallic compound that belongs to the class of Grignard reagents. It is typically a white to pale yellow solid and is used extensively in organic synthesis due to its reactivity as a nucleophile. The compound has the molecular formula C6H6BrMgN and a molecular weight of 196.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-pyridylmagnesium bromide is synthesized by reacting 2-bromopyridine with magnesium in a dry, anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

2-Bromopyridine+Magnesium5-Methyl-2-pyridylmagnesium bromide\text{2-Bromopyridine} + \text{Magnesium} \rightarrow \text{this compound} 2-Bromopyridine+Magnesium→5-Methyl-2-pyridylmagnesium bromide

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the inert atmosphere and handling the reagents safely .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-pyridylmagnesium bromide primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The compound can also participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl halides to form substituted pyridines.

    Coupling Reactions: Utilizes palladium catalysts in the presence of bases for coupling reactions.

Major Products:

    Alcohols: Formed from reactions with carbonyl compounds.

    Substituted Pyridines: Formed from reactions with alkyl halides.

    Biaryl Compounds: Formed from coupling reactions

Scientific Research Applications

Chemistry: 5-Methyl-2-pyridylmagnesium bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize intermediates for drug development. It plays a crucial role in the synthesis of heterocyclic compounds, which are common in many pharmaceuticals.

Industry: In the chemical industry, this compound is used in the production of fine chemicals and specialty materials. Its reactivity makes it a versatile reagent for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Methyl-2-pyridylmagnesium bromide involves its role as a nucleophile. The magnesium atom in the compound forms a bond with the nitrogen atom of the pyridine ring, creating a highly reactive species. This species can attack electrophilic centers in other molecules, leading to the formation of new bonds. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the presence of the methyl group, which can affect the compound’s nucleophilicity .

Comparison with Similar Compounds

    2-Pyridylmagnesium bromide: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    4-Methyl-2-pyridylmagnesium bromide: The methyl group is positioned differently, which can influence the compound’s reactivity and selectivity in reactions.

Uniqueness: 5-Methyl-2-pyridylmagnesium bromide is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and selectivity in organic synthesis. This structural feature can make it more suitable for specific applications compared to its analogs .

Properties

IUPAC Name

magnesium;5-methyl-2H-pyridin-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N.BrH.Mg/c1-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMRYADDTAXDLD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-pyridylmagnesium bromide
Reactant of Route 2
5-Methyl-2-pyridylmagnesium bromide
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5-Methyl-2-pyridylmagnesium bromide
Reactant of Route 4
5-Methyl-2-pyridylmagnesium bromide
Reactant of Route 5
5-Methyl-2-pyridylmagnesium bromide
Reactant of Route 6
5-Methyl-2-pyridylmagnesium bromide

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